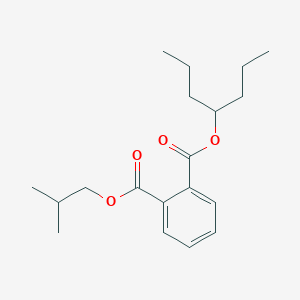
Phthalic acid, hept-4-yl isobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptan-4-yl Isobutyl Phthalate typically involves the esterification of phthalic anhydride with heptanol and isobutanol . The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Phthalic Anhydride+Heptanol+Isobutanol→Heptan-4-yl Isobutyl Phthalate+Water
Industrial Production Methods
In industrial settings, the production of Heptan-4-yl Isobutyl Phthalate involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Heptan-4-yl Isobutyl Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Phthalic acid, heptanol, and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptan-4-yl Isobutyl Phthalate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Heptan-4-yl Isobutyl Phthalate involves its interaction with cellular components, particularly lipid membranes . As a plasticizer, it integrates into the lipid bilayer, increasing membrane fluidity and flexibility . This can affect various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl Phthalate (DIBP): Similar structure but with two isobutyl groups instead of one heptanyl and one isobutyl group.
Dibutyl Phthalate (DBP): Contains two butyl groups instead of heptanyl and isobutyl groups.
Diethyl Phthalate (DEP): Contains two ethyl groups instead of heptanyl and isobutyl groups.
Uniqueness
Heptan-4-yl Isobutyl Phthalate is unique due to its specific combination of heptanyl and isobutyl groups, which confer distinct physical and chemical properties compared to other phthalates . This unique structure can influence its plasticizing efficiency and its interactions with biological systems .
Eigenschaften
Molekularformel |
C19H28O4 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-O-heptan-4-yl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-5-9-15(10-6-2)23-19(21)17-12-8-7-11-16(17)18(20)22-13-14(3)4/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3 |
InChI-Schlüssel |
YHUGIMNLJRGFDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


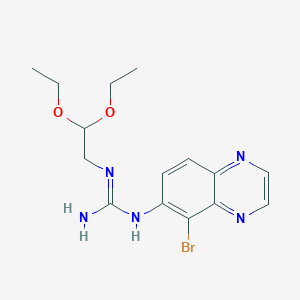
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
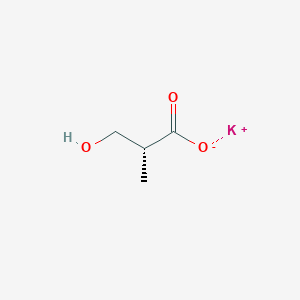
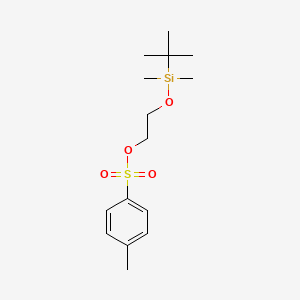

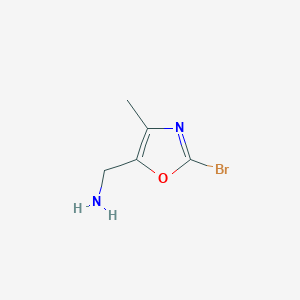

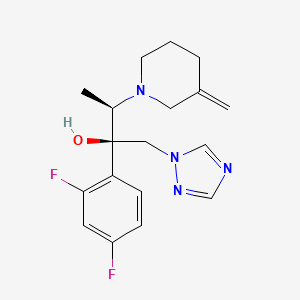
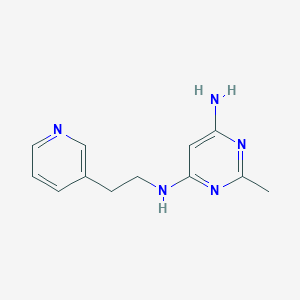

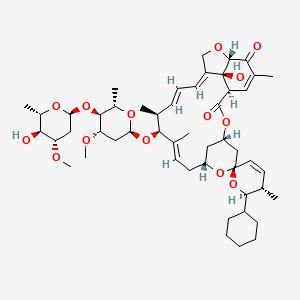
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)
